methyl 4-{2-[2-(2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetamido}benzoate
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Description
Methyl 4-{2-[2-(2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C19H16N4O5S and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.08414080 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate have been studied, suggesting that the compound may interact with similar targets
Mode of Action
It is known that similar compounds exhibit antidote activity . This suggests that the compound may interact with its targets to neutralize or counteract the effects of harmful substances in the body.
Biochemical Pathways
Similar compounds have been found to enhance the body’s stress response , suggesting that this compound may also affect stress-related biochemical pathways
Pharmacokinetics
Similar compounds have been found to be effective in reducing stress-induced mortality during transport , suggesting that this compound may have favorable bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been found to improve fur quality and commercial value , suggesting that this compound may have beneficial effects on cellular health and function.
Properties
IUPAC Name |
methyl 4-[[2-[2-[(2-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-28-18(27)11-4-6-12(7-5-11)21-15(24)9-13-10-29-19(22-13)23-17(26)14-3-2-8-20-16(14)25/h2-8,10H,9H2,1H3,(H,20,25)(H,21,24)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYQDFJHKGWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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